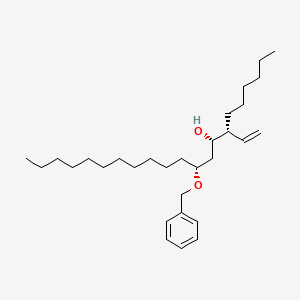
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group, a vinyl group, and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol typically involves multiple steps, including the formation of the carbon skeleton, introduction of the functional groups, and stereochemical control. Common synthetic routes may involve:
Formation of the Carbon Skeleton: This can be achieved through methods such as Grignard reactions, aldol condensations, or Wittig reactions.
Introduction of Functional Groups: The benzyloxy group can be introduced via benzylation reactions, while the vinyl group can be added through Heck or Suzuki coupling reactions.
Stereochemical Control: The stereochemistry can be controlled using chiral catalysts or auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the vinyl group can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
(7R,8S,10R)-10-(methoxy)-7-vinylhenicosan-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(7R,8S,10R)-10-(benzyloxy)-7-ethylhenicosan-8-ol: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C30H52O2 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
(7R,8S,10R)-7-ethenyl-10-phenylmethoxyhenicosan-8-ol |
InChI |
InChI=1S/C30H52O2/c1-4-7-9-11-12-13-14-15-20-24-29(32-26-27-21-17-16-18-22-27)25-30(31)28(6-3)23-19-10-8-5-2/h6,16-18,21-22,28-31H,3-5,7-15,19-20,23-26H2,1-2H3/t28-,29+,30-/m0/s1 |
InChIキー |
AMWRWENFEILJDY-JBOQNHBVSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C=C)O)OCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C=C)O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)

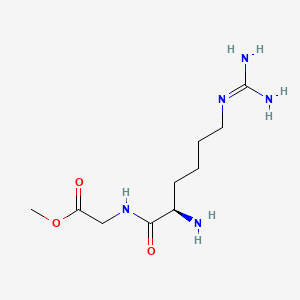

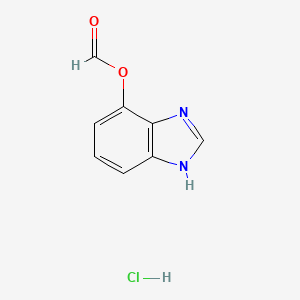

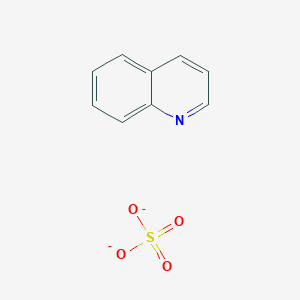
![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
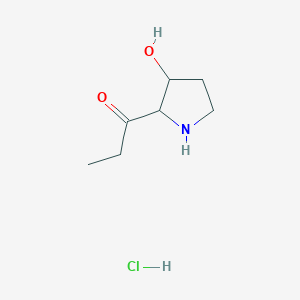
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)



